molecular formula C11H7BrINO B1322161 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one CAS No. 381233-76-7

5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

Cat. No. B1322161
CAS RN: 381233-76-7
M. Wt: 375.99 g/mol
InChI Key: KCLSASGVLPGAIB-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, also known as 5BIPP, is a heterocyclic compound that has been studied extensively due to its wide range of applications in the scientific research community. 5BIPP has been found to have a variety of uses in the laboratory, and has been used in a number of biochemical and physiological studies. We will also discuss the advantages and limitations for lab experiments, as well as potential future directions for research.

Scientific Research Applications

Synthesis and Functionalization Applications

  • Synthesis of Functionalized Pyridines : The synthesis of 5-bromopyridyl-2-magnesium chloride, a derivative of 5-bromo-2-iodopyridine, provides a methodology for creating a variety of functionalized pyridine derivatives. This method has been applied to synthesize key intermediates for anticancer agents like Lonafarnib (Song et al., 2004).

  • Halogen-rich Intermediates for Synthesis : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been identified as a valuable building block in medicinal chemistry for the synthesis of pentasubstituted pyridines. These compounds serve as potential intermediates for further chemical manipulations (Wu et al., 2022).

  • Photochemical Synthesis Applications : The photochemical synthesis of phenyl-2-thienyl derivatives using compounds like 5-bromo- and 5-iodo-thiophene-2-carbaldehyde demonstrates the utility of halogen-containing compounds in photochemical reactions, enabling the creation of a variety of phenyl derivatives (Antonioletti et al., 1986).

Research in Medicinal Chemistry

  • Tumor Uptake Studies : Studies on the synthesis and tumor uptake of 5-bromo- and 5-iodo-labeled nucleosides, such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, have provided insights into the in vivo stability and tumor uptake characteristics of these compounds, offering potential applications in medicinal chemistry and imaging (Mercer et al., 1989).

Organic Chemistry Applications

  • Palladium-Catalyzed Arylation : The use of palladium-catalyzed direct arylation techniques with compounds like 5-bromo- and 5-iodouracil has been explored for the synthesis of arylated uracil analogues, demonstrating their utility in organic synthesis processes (Liang et al., 2014).

  • Aminocarbonylation Reactions : Functionalization of pyridazin-3(2H)-one rings via palladium-catalyzed aminocarbonylation using derivatives like 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones has been studied, showing their effectiveness in creating a variety of amides (Takács et al., 2012).

  • Direct Preparation of Organometallic Reagents : The direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine showcases the application of halogen-containing pyridines in the generation of organometallic reagents for coupling reactions (Rieke & Kim, 2011).

properties

IUPAC Name

5-bromo-3-iodo-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINO/c12-8-6-10(13)11(15)14(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLSASGVLPGAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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